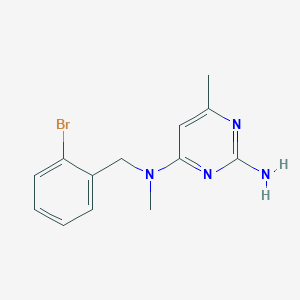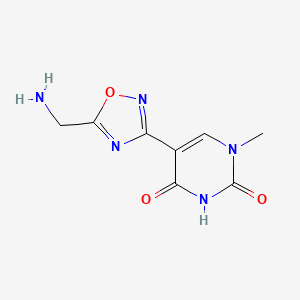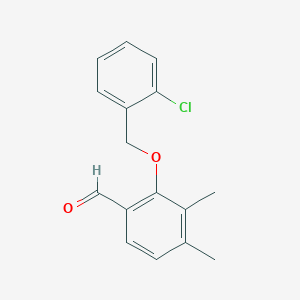
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which includes nitrogen atoms, making it an important structure in medicinal chemistry. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and 2-aminonicotinic acid can be used. The reaction often requires a catalyst and specific temperature conditions to ensure the formation of the desired naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogens (e.g., bromine) and bases (e.g., sodium hydroxide).
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects such as tumor suppression or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Uniqueness
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the naphthyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 7-methyl-5-oxo-6H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7(2)14-11(15)8-5-4-6-13-10(8)9/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
YYSDLLVPZUUXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C2=C1N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)



![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)

![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)






